MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Catalog No.
S12863348
CAS No.
M.F
C55H60FN9O13
M. Wt
1074.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Product Name

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[(1R)-1-cyclopropyl-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C55H60FN9O13

Molecular Weight

1074.1 g/mol

InChI

InChI=1S/C55H60FN9O13/c1-3-55(76)35-21-40-49-33(26-65(40)53(74)34(35)27-77-54(55)75)48-37(16-15-32-29(2)36(56)22-38(62-49)47(32)48)63-52(73)50(31-13-14-31)78-28-60-43(68)24-59-51(72)39(20-30-10-6-4-7-11-30)61-44(69)25-58-42(67)23-57-41(66)12-8-5-9-19-64-45(70)17-18-46(64)71/h4,6-7,10-11,17-18,21-22,31,37,39,50,76H,3,5,8-9,12-16,19-20,23-28H2,1-2H3,(H,57,66)(H,58,67)(H,59,72)(H,60,68)(H,61,69)(H,63,73)/t37-,39-,50+,55-/m0/s1

InChI Key

WKCCHLIWLNJSMH-ZDPDOTMZSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C7CC7)OCNC(=O)CNC(=O)C(CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@@H](C7CC7)OCNC(=O)CNC(=O)[C@H](CC8=CC=CC=C8)NC(=O)CNC(=O)CNC(=O)CCCCCN9C(=O)C=CC9=O)O

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound integrates Exatecan, a potent DNA topoisomerase I inhibitor, with a specific peptide linker composed of glycine and phenylalanine residues. The inclusion of the cyclopropane moiety adds unique structural characteristics that may enhance its therapeutic efficacy and specificity against cancer cells. The molecular formula for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is C₅₅H₆₀FN₉O₁₃, and it has a molecular weight of 1074.12 g/mol .

The chemical reactivity of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan primarily involves its interactions with biological targets, particularly DNA topoisomerase I. Upon administration, the compound is expected to undergo hydrolysis, releasing Exatecan, which then binds to the DNA topoisomerase I enzyme. This binding inhibits the enzyme's activity, leading to the disruption of DNA replication and ultimately inducing apoptosis in cancer cells. The cyclopropane ring may also participate in various chemical transformations that can influence the stability and reactivity of the compound in biological systems .

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan exhibits significant anti-cancer activity due to its mechanism of action as a DNA topoisomerase I inhibitor. By interfering with DNA replication processes, it induces cytotoxic effects in rapidly dividing cancer cells. Preclinical studies suggest that this compound may enhance the selectivity and potency of ADCs by targeting specific tumor antigens while minimizing off-target effects .

The synthesis of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan typically involves several steps:

  • Peptide Synthesis: The glycine and phenylalanine residues are synthesized using solid-phase peptide synthesis techniques.
  • Cyclopropanation: The cyclopropane moiety is introduced through cyclopropanation reactions involving suitable precursors.
  • Conjugation with Exatecan: The final step involves coupling the synthesized peptide with Exatecan, often utilizing coupling agents to facilitate the reaction.

These steps require careful optimization to ensure high yield and purity of the final product .

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is primarily used in the development of targeted cancer therapies through ADCs. Its ability to deliver cytotoxic agents directly to tumor cells enhances therapeutic efficacy while reducing systemic toxicity. Researchers are exploring its potential applications in various cancer types, including solid tumors and hematological malignancies .

Interaction studies have demonstrated that MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan effectively binds to specific receptors on cancer cells, facilitating internalization and subsequent release of Exatecan within the cellular environment. These studies often utilize techniques such as surface plasmon resonance and fluorescence microscopy to characterize binding affinities and internalization kinetics . Understanding these interactions is crucial for optimizing dosing regimens and improving therapeutic outcomes.

Several compounds share structural or functional similarities with MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionDifferent stereochemistry affecting activity
MC-Gly-Gly-Phe-Gly-Cyclobutanecarboxylic-ExatecanDrug-linker conjugateDNA Topoisomerase I inhibitionCyclobutane ring may alter pharmacokinetics
ExatecanSmall moleculeDNA Topoisomerase I inhibitionNo targeting mechanism; broader systemic effects

MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan stands out due to its specific design for targeted delivery via ADCs, enhancing both efficacy and safety profiles compared to traditional small molecules like Exatecan alone .

XLogP3

0.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

1073.42946116 g/mol

Monoisotopic Mass

1073.42946116 g/mol

Heavy Atom Count

78

Dates

Modify: 2024-08-10

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